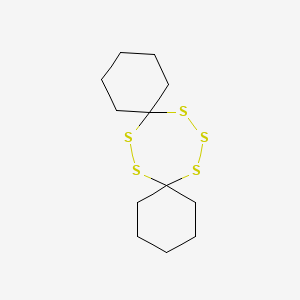
7,8,15,16,17-Pentathiadispiro(5.2.5.3)heptadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8,15,16,17-Pentathiadispiro(5.2.5.3)heptadecane is a chemical compound with the molecular formula C₁₂H₂₀S₅ and a molecular weight of 324.612 Da . This compound is characterized by its unique structure, which includes five sulfur atoms arranged in a spiro configuration. It is an achiral molecule with no defined stereocenters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,15,16,17-Pentathiadispiro(5.2.5.3)heptadecane typically involves the reaction of cycloalkanes with sulfur sources under controlled conditions. The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound can be synthesized through a series of steps involving the formation of sulfur-sulfur bonds and the incorporation of the spiro structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that the compound is produced on a small scale for research purposes rather than large-scale industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
7,8,15,16,17-Pentathiadispiro(5.2.5.3)heptadecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The compound can undergo substitution reactions where one or more sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or other sulfur-containing compounds.
Applications De Recherche Scientifique
7,8,15,16,17-Pentathiadispiro(5.2.5.3)heptadecane has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying the reactivity and properties of sulfur-containing spiro compounds.
Biology: Research on the biological activity of sulfur-containing compounds often includes studies on this compound to understand its potential effects on biological systems.
Mécanisme D'action
The mechanism of action of 7,8,15,16,17-Pentathiadispiro(5.2.5.3)heptadecane involves its interaction with molecular targets and pathways that are sensitive to sulfur-containing compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7,8,15,16,17-Pentathiadispiro(5.2.5.3)heptadecane include other sulfur-containing spiro compounds, such as:
- 7,8,15,16-Tetrathiadispiro(5.2.5.3)heptadecane
- 7,8,15,16,17-Hexathiadispiro(5.2.5.3)heptadecane
- 7,8,15,16,17-Pentathiadispiro(5.2.5.3)octadecane
Uniqueness
The uniqueness of this compound lies in its specific arrangement of sulfur atoms and the spiro configuration, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
182-12-7 |
|---|---|
Formule moléculaire |
C12H20S5 |
Poids moléculaire |
324.6 g/mol |
Nom IUPAC |
7,8,15,16,17-pentathiadispiro[5.2.59.36]heptadecane |
InChI |
InChI=1S/C12H20S5/c1-3-7-11(8-4-1)13-14-12(16-17-15-11)9-5-2-6-10-12/h1-10H2 |
Clé InChI |
JXSFXRAOCCMUMJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)SSC3(CCCCC3)SSS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


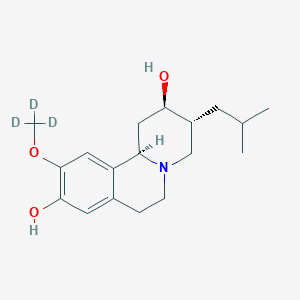

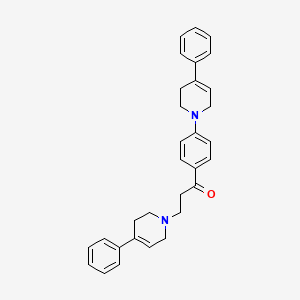
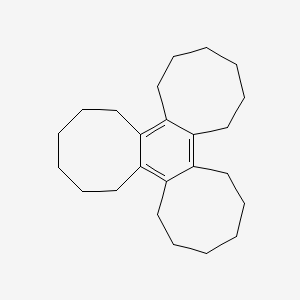
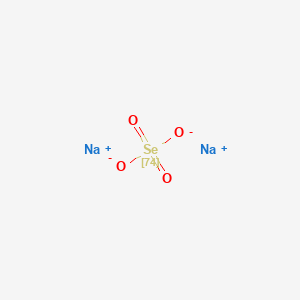

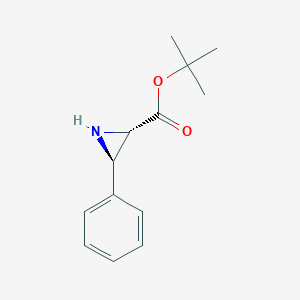
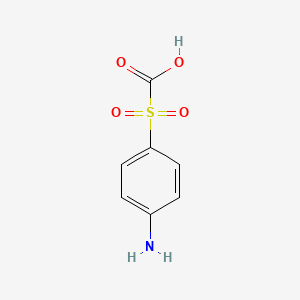
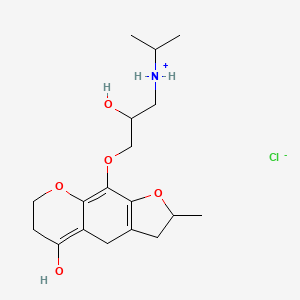
![2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid](/img/structure/B12802215.png)


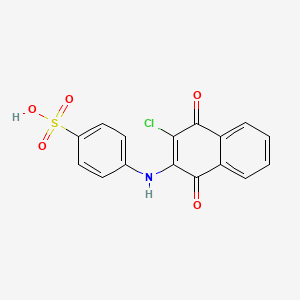
![1,4-Difluorobicyclo[2.2.2]octane](/img/structure/B12802232.png)
